1,3,5-Triazin-2(1H)-one
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Overview
Description
1,3,5-Triazin-2(1H)-one is a heterocyclic compound with a triazine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,5-Triazin-2(1H)-one can be synthesized through various methods. One efficient method involves the use of ruthenium-catalyzed synthesis from alcohols and guanylureas under mild conditions . This method allows for the formation of tri-substituted 1,3,5-triazinones with a broad scope of alcohols and guanylureas.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1,3,5-Triazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: It can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted triazinones and dihydro triazinones, depending on the reagents and conditions used.
Scientific Research Applications
1,3,5-Triazin-2(1H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research has shown its potential as a neuroprotective and anti-neuroinflammatory agent.
Mechanism of Action
The mechanism of action of 1,3,5-Triazin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, its neuroprotective effects are believed to be mediated through the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway . These interactions help in reducing neuronal death and inflammation.
Comparison with Similar Compounds
1,3,5-Triazin-2(1H)-one can be compared with other similar compounds, such as:
1,3,5-Triazine: A parent compound with a similar ring structure but different functional groups.
2,4,6-Trichloro-1,3,5-triazine: Known for its use in the synthesis of herbicides and other agrochemicals.
Melamine (2,4,6-Triamino-1,3,5-triazine): Widely used in the production of plastics and resins.
Properties
IUPAC Name |
1H-1,3,5-triazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3O/c7-3-5-1-4-2-6-3/h1-2H,(H,4,5,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOJRMTZHYUKLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC=NC(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70552309 |
Source
|
Record name | 1,3,5-Triazin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70552309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2492-97-9 |
Source
|
Record name | 1,3,5-Triazin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70552309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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